Taurolithocholic Acid Sulfate Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

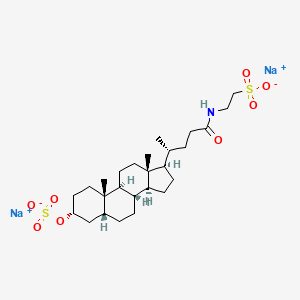

Taurolithocholic acid sulfate disodium salt is a natural detergent bile salt with potential use as a topical microbicidal agent . It is a metabolite of taurolithocholic acid and has been studied for its effects on various biological systems . The compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Taurolithocholic Acid Sulfate Disodium Salt, also known as 3ALPHA-HYDROXY-5BETA-CHOLAN-24-OIC ACID N-[2-SULFOETHYL]AMIDE 3-SULFATE DISODIUM SALT, is a natural detergent bile salt . It is primarily targeted at pancreatic acinar cells .

Mode of Action

The compound interacts with its targets, the pancreatic acinar cells, by inducing electrophysiological effects . It also has potential use as a topical microbicidal agent .

Biochemical Pathways

The compound affects the biochemical pathways related to the electrophysiological effects of bile acids on pancreatic acinar cells . It also plays a role in the mechanisms underlying the inhibition of bile acid-induced apoptosis by cyclic AMP in rat hepatocytes .

Pharmacokinetics

It is known that the compound has detergent qualities, which give it the ability to solubilize insoluble lipids . This property may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The compound’s action results in the electrophysiological effects on pancreatic acinar cells . It also inhibits bile acid-induced apoptosis by cyclic AMP in rat hepatocytes .

Biochemical Analysis

Cellular Effects

In cellular processes, Taurolithocholic Acid Sulfate Disodium Salt has been used in studies to assess the electrophysiological effects of bile acids on pancreatic acinar cells

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bile acids. It has been used in a study to investigate the mechanisms underlying the inhibition of bile acid-induced apoptosis by cyclic AMP in rat hepatocytes

Metabolic Pathways

This compound is involved in the metabolic pathways of bile acids . Sulfation is a major metabolic pathway involved in the elimination and detoxification of bile acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurolithocholic acid sulfate disodium salt involves the sulfonation of taurolithocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic acid sulfate disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the sulfate group.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

Taurolithocholic acid sulfate disodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Comparison with Similar Compounds

Similar Compounds

- Taurocholic acid sodium salt hydrate

- Sodium taurochenodeoxycholate

- Tauroursodeoxycholic acid sodium salt

- Chenodeoxycholic acid

- Lithocholic acid

Uniqueness

Taurolithocholic acid sulfate disodium salt is unique due to its sulfate group, which imparts distinct chemical and biological properties. Unlike other bile salts, it has been specifically studied for its microbicidal properties and its role in modulating cellular processes . This makes it a valuable compound for research and industrial applications.

Biological Activity

Taurolithocholic acid sulfate disodium salt (TLCA-3-sulfate) is a bile acid sulfate derivative with significant biological activity, particularly in the context of liver function, bile acid metabolism, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TLCA-3-sulfate, supported by research findings, case studies, and data tables.

Overview of Taurolithocholic Acid Sulfate

Taurolithocholic acid sulfate is a sulfated bile acid that plays a crucial role in the detoxification and elimination of bile acids in the body. It is formed through the sulfation of taurolithocholic acid, which enhances its solubility and facilitates its excretion. The compound has been studied for its effects on various biological systems, including liver metabolism and cellular responses.

- Bile Acid Detoxification : TLCA-3-sulfate is involved in the detoxification pathways of bile acids. Studies have shown that increased sulfation of bile acids occurs in conditions such as sodium taurocholate cotransporting polypeptide (NTCP) deficiency, leading to elevated levels of bile acid sulfates like TLCA-3-sulfate in both mice and humans .

- Impact on Liver Function : Research indicates that TLCA-3-sulfate can influence liver metabolism significantly. In hypercholanemic models (mice with NTCP deficiency), there is a notable increase in the expression of sulfotransferase enzymes responsible for bile acid sulfation, suggesting a protective mechanism against bile acid toxicity .

- Cytotoxicity Reduction : TLCA-3-sulfate exhibits reduced cytotoxic effects compared to its non-sulfated counterparts. In vitro studies demonstrate that while lithocholic acid (LC) is cytotoxic at certain concentrations, its sulfated forms, including TLCA-3-sulfate, do not exhibit similar toxicity at comparable concentrations . This suggests that sulfation may confer hepatoprotective properties.

Case Studies and Experimental Data

- In Vitro Studies : A study conducted on cynomolgus monkeys assessed the effects of TLCA-3-sulfate on bile acid metabolism. The results indicated that administration of rifampicin led to significant increases in plasma concentrations of various bile acid sulfates, including TLCA-3-sulfate, highlighting its role in drug metabolism and transport mechanisms .

- Animal Models : In mouse models with induced colitis and metabolic disorders, TLCA-3-sulfate was shown to modulate gut microbiota composition and reduce inflammation markers. This suggests potential therapeutic applications for inflammatory bowel disease (IBD) by restoring gut homeostasis through bile acid modulation .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTVOGLKSGJIDL-RLHFEMFKSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNa2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.